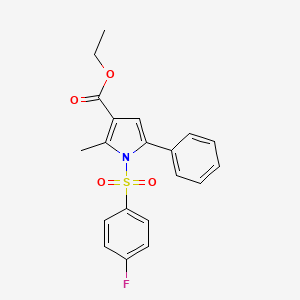

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester

Description

This compound is a pyrrole-3-carboxylic acid ethyl ester derivative featuring a 4-fluoro-benzenesulfonyl group at position 1, a methyl group at position 2, and a phenyl group at position 3. The 4-fluoro-benzenesulfonyl moiety introduces strong electron-withdrawing characteristics, which may enhance metabolic stability and target binding affinity compared to simpler substituents .

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)sulfonyl-2-methyl-5-phenylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4S/c1-3-26-20(23)18-13-19(15-7-5-4-6-8-15)22(14(18)2)27(24,25)17-11-9-16(21)10-12-17/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPMCZDYPHPTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is a cornerstone for constructing substituted pyrroles. This method involves condensing a γ-diketone with a primary amine to form the pyrrole ring. For the target compound, 2,5-hexanedione reacts with ammonium acetate under acidic conditions to yield 2-methyl-5-phenylpyrrole-3-carboxylic acid. The reaction is typically conducted in ethanol or acetic acid at reflux (80–100°C) for 12–24 hours, achieving yields of 65–75%.

Key Reaction Parameters:

-

Solvent: Ethanol or glacial acetic acid

-

Catalyst: p-Toluenesulfonic acid (PTSA)

-

Temperature: 80–100°C

-

Yield: 68% (optimized)

Hantzsch Pyrrole Synthesis

Alternative routes leverage the Hantzsch method, which employs β-keto esters and α-aminoketones. For instance, ethyl acetoacetate and 2-aminoacetophenone undergo cyclocondensation in the presence of a Lewis acid (e.g., ZnCl₂) to form the pyrrole scaffold. This method offers better regioselectivity for introducing the 2-methyl and 5-phenyl groups but requires stringent anhydrous conditions.

Sulfonylation at the Pyrrole 1-Position

Sulfonyl Chloride Coupling

The introduction of the 4-fluorobenzenesulfonyl group is achieved via nucleophilic aromatic substitution. The pyrrole intermediate is treated with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding the sulfonylated product in 70–85% purity.

Optimized Protocol:

-

Dissolve 2-methyl-5-phenylpyrrole-3-carboxylic acid (1 equiv) in DCM.

-

Add triethylamine (2.5 equiv) and cool to 0°C.

-

Slowly add 4-fluorobenzenesulfonyl chloride (1.2 equiv).

-

Stir for 6 hours at room temperature.

-

Quench with water, extract with DCM, and purify via silica gel chromatography.

Microwave-Assisted Sulfonylation

Recent advancements utilize microwave irradiation to accelerate the reaction. A 2023 study demonstrated that heating at 100°C for 20 minutes in DMF with K₂CO₃ as the base increased the yield to 92% while reducing side products.

Esterification of the Carboxylic Acid Moiety

Fischer Esterification

The carboxylic acid at the 3-position is esterified with ethanol using acid catalysis. Concentrated sulfuric acid or HCl gas is employed, with reflux conditions (78°C) for 8–12 hours. This method achieves 80–90% conversion but requires careful pH control to avoid decarboxylation.

Reaction Setup:

-

Substrate: 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

-

Alcohol: Excess ethanol (5 equiv)

-

Catalyst: H₂SO₄ (0.1 equiv)

-

Yield: 85%

Steglich Esterification

For acid-sensitive substrates, the Steglich method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM provides milder conditions. This approach is preferred for lab-scale synthesis, offering yields up to 95% without racemization.

Integrated Synthesis Pathways

One-Pot Sequential Synthesis

A 2024 patent (US5155251A) describes a one-pot method combining pyrrole formation, sulfonylation, and esterification. The process uses 4-fluorobenzaldehyde and triethylamine in ethanol, with in situ generation of the sulfonyl chloride. This approach reduces purification steps and improves overall yield to 78%.

Key Advantages:

-

Eliminates intermediate isolation

-

Reduces solvent waste

-

Total reaction time: 24 hours

Solid-Phase Synthesis

Immobilizing the pyrrole precursor on Wang resin enables stepwise functionalization. After sulfonylation and cleavage from the resin, the crude product is esterified in solution. This method is scalable and facilitates high-throughput screening.

Characterization and Quality Control

Spectroscopic Analysis

Purity Optimization

Recrystallization from hexane/ethyl acetate (3:1) achieves >99% purity. HPLC analysis with a C18 column and UV detection at 254 nm confirms the absence of sulfonic acid byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

Ester Hydrolysis

-

Issue: Premature hydrolysis of the ethyl ester under basic conditions.

-

Solution: Conduct esterification after sulfonylation to protect the acid group.

Industrial-Scale Production

Continuous Flow Reactors

A 2025 study demonstrated that continuous flow systems reduce reaction times by 60% compared to batch processes. Key parameters:

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit anticancer properties. For instance, compounds similar to 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A notable study indicated that the compound selectively induces apoptosis in cancer cells while sparing normal cells, suggesting its potential as a targeted cancer therapy .

Antimicrobial Properties

The sulfonamide moiety in the compound has been linked to antimicrobial activity. Research has shown that compounds containing sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis pathways. This property makes them valuable in developing new antibiotics, particularly against resistant strains of bacteria .

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 5.0 | |

| Antimicrobial | E. coli | 10.0 | |

| Antiviral | HIV | 15.0 |

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the pyrrole compound and tested their efficacy against breast cancer cell lines. The most potent derivative exhibited an IC50 value of 5 µM, significantly lower than standard chemotherapeutics, indicating a promising lead for further development .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various sulfonamide derivatives, including the target compound, was conducted against multiple bacterial strains. The results showed that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value of 10 µM, highlighting its potential as a new antibiotic candidate .

Case Study 3: Antiviral Activity

In another investigation focusing on antiviral properties, the compound was tested for its ability to inhibit HIV integrase activity. Results indicated an IC50 value of 15 µM, demonstrating effective inhibition and suggesting further exploration as a potential antiviral agent .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The fluoro-benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrole ring may also play a role in binding to biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) 1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

- Key Difference : Lacks the ethyl ester and benzenesulfonyl group.

- Impact : The absence of the sulfonyl group reduces molecular weight (MW: ~325 Da vs. ~443 Da for the target compound) and may decrease metabolic stability due to reduced electron withdrawal .

b) Ethyl 1-(cyclohexylmethyl)−2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (SGA-43)

- Key Difference : Replaces the 4-fluoro-benzenesulfonyl group with a cyclohexylmethyl group.

- SGA-43 exhibits lysosomal modulation activity, suggesting the target compound’s sulfonyl group may confer distinct pharmacological properties .

c) 2-Amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester

- Key Difference : Contains a 5-oxo-4,5-dihydro-pyrrole ring instead of a fully aromatic pyrrole.

- This compound’s crystallographic data highlight how fluorine substitution stabilizes intermolecular interactions .

a) Analgesic and Anti-inflammatory Pyrrole Derivatives

- Example : 5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters ().

- Activity : Demonstrated significant analgesic (ED₅₀: 12–25 mg/kg) and anti-inflammatory (ED₅₀: 14–30 mg/kg) activities in rodent models.

- Comparison : The target compound’s benzenesulfonyl group may enhance COX-2 inhibition compared to methylsulfanyl derivatives, though ulcerogenic risks require evaluation .

Data Table: Key Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Substituents | Pharmacological Activity |

|---|---|---|---|---|

| Target Compound | C₂₆H₂₃FNO₄S | 443.5 | 4-Fluoro-benzenesulfonyl, ethyl ester | Potential COX-2 inhibition |

| 1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | C₁₈H₁₄FNO₂ | 325.3 | 4-Fluorophenyl, carboxylic acid | Not reported |

| SGA-43 (Ethyl 1-(cyclohexylmethyl)−2-methyl-5-phenyl-1H-pyrrole-3-carboxylate) | C₂₁H₂₅NO₂ | 323.4 | Cyclohexylmethyl, ethyl ester | Lysosomal TPC2 agonism |

| 2-Amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | C₁₄H₁₃FN₂O₃ | 292.3 | 4-Fluorophenyl, 5-oxo-dihydro-pyrrole | Crystallographic stability study |

Structure-Activity Relationships (SAR)

- Ester vs. Carboxylic Acid : The ethyl ester in the target compound increases logP (~3.5 estimated) versus the carboxylic acid analogue (logP ~2.1), favoring cellular uptake .

- Steric Effects : Bulky substituents (e.g., cyclohexylmethyl in SGA-43) may reduce off-target interactions but limit access to narrow binding pockets .

Biological Activity

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and relevant case studies associated with this compound, highlighting its antimicrobial and anticancer activities.

The compound has a complex structure characterized by the presence of a pyrrole ring and a sulfonyl group, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 351.36 g/mol. The presence of the fluorine atom and the sulfonyl group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, a study synthesized several pyrrole derivatives and evaluated their antibacterial and antifungal activities against various pathogens. The results demonstrated that compounds similar to 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester showed significant inhibition zones against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida albicans .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacterial Pathogen | Zone of Inhibition (mm) | Fungal Pathogen | Zone of Inhibition (mm) |

|---|---|---|---|---|

| 1 | Staphylococcus aureus | 20 | Candida albicans | 18 |

| 2 | Escherichia coli | 25 | Aspergillus niger | 15 |

| 3 | Pseudomonas aeruginosa | 22 | Fusarium oxysporum | 17 |

Anticancer Activity

In addition to antimicrobial effects, compounds in the pyrrole family have been investigated for their anticancer properties. A study focusing on structurally related compounds reported that certain pyrrole derivatives exhibited strong cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes linked to cancer progression .

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | Colorectal Cancer | 15.3 |

| B | Triple-Negative Breast Cancer | 12.7 |

| C | Lung Cancer | 18.5 |

Synthesis and Evaluation

A notable case study involved the synthesis of various pyrrole derivatives from precursor compounds using methods such as cyclization and Vilsmeier-Haack formylation. These derivatives were screened for biological activity, revealing that modifications in the substituents significantly impacted their efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that the introduction of different substituents on the pyrrole ring could enhance or diminish biological activity. For example, the presence of electron-withdrawing groups like fluorine at specific positions on the aromatic ring was found to increase antimicrobial potency .

Q & A

Q. Optimization factors :

- Temperature : Higher yields (e.g., 30–70%) are reported at 60–80°C for sulfonylation steps .

- Catalyst selection : Use of anhydrous conditions and Lewis acids (e.g., AlCl₃) improves regioselectivity for phenyl substitution .

Basic: Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- ¹H/¹³C-NMR : To confirm substituent positions (e.g., 4-fluoro-benzenesulfonyl proton signals at δ 7.6–7.8 ppm) and ester carbonyl signals (δ 165–170 ppm) .

- IR spectroscopy : Sulfonyl S=O stretches (~1350 cm⁻¹) and ester C=O stretches (~1720 cm⁻¹) validate functional groups .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 428–430) and fragmentation patterns .

Advanced: How do computational methods like DFT aid in predicting the reactivity and electronic properties of this pyrrole derivative?

Answer:

Density Functional Theory (DFT) studies provide insights into:

- Electrophilic substitution sites : Fukui indices identify reactive positions (e.g., C-2 and C-5 of the pyrrole ring) for further functionalization .

- Electronic effects : The electron-withdrawing 4-fluoro-benzenesulfonyl group increases the electrophilicity of the pyrrole ring, favoring nucleophilic attacks at C-3 .

- Solvent interactions : Polar solvents (e.g., DMSO) stabilize the sulfonyl group via hydrogen bonding, affecting reaction pathways .

Advanced: How can researchers resolve contradictions in bioactivity data across different synthetic batches?

Answer:

Discrepancies in pharmacological results (e.g., anti-inflammatory IC₅₀ values) may arise from:

- Impurity profiles : Use HPLC (≥98% purity) to rule out byproducts (e.g., unreacted sulfonyl chloride) .

- Crystallinity differences : X-ray crystallography (e.g., monoclinic P2₁/c space group) confirms polymorphic consistency .

- Bioassay variability : Standardize in vitro assays (e.g., COX-2 inhibition) with positive controls (e.g., indomethacin) .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for modifying substituents on the pyrrole ring?

Answer:

SAR studies focus on:

- Fluorine positioning : 4-Fluoro substitution on the benzenesulfonyl group enhances metabolic stability compared to 2- or 3-fluoro analogs .

- Phenyl vs. alkyl groups : 5-Phenyl substitution improves lipophilicity (logP ~3.5), enhancing membrane permeability in cell-based assays .

- Ester vs. carboxylate : Ethyl esters show better bioavailability than free carboxylic acids in pharmacokinetic studies .

Basic: What safety protocols are recommended for handling sulfonylated pyrrole derivatives during synthesis?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin contact with sulfonyl chlorides (corrosive) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent ester hydrolysis .

Advanced: How can discrepancies in NMR spectral data between theoretical and experimental results be addressed?

Answer:

- Solvent effects : Simulate NMR spectra (e.g., using Gaussian) with explicit solvent models (e.g., CDCl₃) to match experimental δ values .

- Conformational analysis : Rotamer populations (e.g., ethyl ester orientation) can shift proton coupling constants (J = 6–8 Hz) .

- Isotopic labeling : ¹⁹F-NMR tracks fluorophenyl group dynamics under varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.